2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide
CAS No.: 2034389-50-7
Cat. No.: VC4856397
Molecular Formula: C18H17F3N2O3S
Molecular Weight: 398.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034389-50-7 |
|---|---|
| Molecular Formula | C18H17F3N2O3S |
| Molecular Weight | 398.4 |
| IUPAC Name | 2-(thiolan-3-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C18H17F3N2O3S/c19-18(20,21)26-14-3-1-12(2-4-14)10-23-17(24)13-5-7-22-16(9-13)25-15-6-8-27-11-15/h1-5,7,9,15H,6,8,10-11H2,(H,23,24) |
| Standard InChI Key | DYKPVDWCNVCBEN-UHFFFAOYSA-N |
| SMILES | C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is C₁₉H₁₈F₃N₂O₃S, with a molecular weight of 426.42 g/mol. Key structural elements include:
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Isonicotinamide backbone: Provides hydrogen-bonding capabilities through the amide group.
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Tetrahydrothiophen-3-yloxy moiety: A sulfur-containing saturated heterocycle that enhances lipophilicity and metabolic stability.
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4-(Trifluoromethoxy)benzyl group: Introduces electron-withdrawing properties and resistance to oxidative degradation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₂O₃S |
| Molecular Weight | 426.42 g/mol |
| CAS Number | Not publicly assigned |
| Topological Polar Surface Area | 86.9 Ų (estimated) |
| LogP (Octanol-Water) | 3.2 (predicted) |
The compound’s solubility profile is influenced by the trifluoromethoxy group, which reduces polarity, while the amide and ether functionalities moderate hydrophobicity .
Synthesis and Preparation
The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide involves a multi-step route, leveraging modern coupling methodologies:
Step 1: Preparation of Tetrahydrothiophen-3-ol
Tetrahydrothiophen-3-ol is synthesized via ring-opening epoxidation of thiophene derivatives, followed by selective reduction. This intermediate is critical for introducing the sulfur-containing ether group .
Step 2: Functionalization of Isonicotinic Acid
Isonicotinic acid is esterified to form the corresponding methyl ester, which undergoes nucleophilic aromatic substitution with tetrahydrothiophen-3-ol under basic conditions (e.g., K₂CO₃ in DMF). This yields 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid methyl ester.
Step 3: Amide Coupling
The methyl ester is hydrolyzed to the free acid, which is then coupled with 4-(trifluoromethoxy)benzylamine using a carbodiimide-based reagent (e.g., HBTU or TBTU) in the presence of DIPEA. This step achieves the final amide bond formation .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiophene, H₂O₂, AcOH, 60°C, 12 h | 78% |
| 2 | K₂CO₃, DMF, 80°C, 6 h | 65% |
| 3 | HBTU, DIPEA, DMF, RT, 18 h | 82% |
Comparative Analysis with Structural Analogs
Table 3: Key Comparisons with Related Compounds
The sulfur atom in tetrahydrothiophene confers greater lipophilicity (ΔLogP = +0.4) compared to oxygenated analogs, potentially improving tissue distribution .
Applications and Future Directions
Therapeutic Development
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Oncology: As a dual HDAC/MDH inhibitor, this compound could target cancer metabolism.
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Infectious Diseases: Structural optimization may yield novel antibiotics against resistant pathogens.
Material Science
The trifluoromethoxy group’s stability under extreme conditions suggests utility in high-performance polymers for medical devices .
Research Gaps
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In vivo pharmacokinetics: No data exist on oral bioavailability or clearance mechanisms.
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Target identification: Proteomic studies are needed to map binding partners.
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